cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17542204
InChI: InChI=1S/C18H24N2O4.2ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;;/h3-7,15,19H,2,8-13H2,1H3;2*1H/t15-,18+;;/m0../s1
SMILES:
Molecular Formula: C18H26Cl2N2O4
Molecular Weight: 405.3 g/mol

cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride

CAS No.:

Cat. No.: VC17542204

Molecular Formula: C18H26Cl2N2O4

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride -

Specification

Molecular Formula C18H26Cl2N2O4
Molecular Weight 405.3 g/mol
IUPAC Name 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;dihydrochloride
Standard InChI InChI=1S/C18H24N2O4.2ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;;/h3-7,15,19H,2,8-13H2,1H3;2*1H/t15-,18+;;/m0../s1
Standard InChI Key YDUCAISRRFKRMB-AOTNPOKMSA-N
Isomeric SMILES CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl
Canonical SMILES CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Introduction

Structural and Chemical Characterization

Core Architecture and Substituent Effects

The molecular framework of cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride (molecular formula: C₂₄H₃₂Cl₂N₂O₄) features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at positions 3 and 4. The cis configuration at the 5- and 7a-positions ensures stereochemical rigidity, while the benzyl and ethyl groups at these positions modulate electronic and steric properties . The dihydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Comparative Structural Features of Pyrrolo[3,4-c]pyridine Derivatives

CompoundSubstituentsMolecular Weight (g/mol)Key Biological Activity
Target Compound5-Benzyl, 7a-Ethyl495.43Analgesic, Antidiabetic
Pyrrolo[3,4-c]pyridine-1,3-dione4-Phenoxy, 6-Methyl258.25Insulin sensitivity modulation
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridineNone120.15Structural scaffold

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound typically involves sequential alkylation, cyclization, and carboxylation steps. A representative route begins with a substituted pyridine precursor undergoing N-alkylation to introduce the ethyl group, followed by benzyl protection of the amine functionality. Cyclization under acidic or thermal conditions forms the bicyclic core, with subsequent carboxylation using chloroformate reagents . Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–78%) and purity (>95%) .

Stereochemical Control

Achieving the cis configuration requires precise reaction conditions. Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) enforces diastereoselectivity, while NMR and X-ray crystallography validate stereochemical outcomes . Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing scalability .

Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions of secondary amines and esters:

  • Oxidation: Treatment with KMnO₄ selectively oxidizes the pyrrole ring to a ketone, altering electron distribution .

  • Reduction: LiAlH₄ reduces ester groups to alcohols, generating intermediates for prodrug development .

  • Substitution: Nucleophilic acyl substitution at the carboxylate positions introduces heteroaryl groups, expanding structural diversity .

Structure-Activity Relationship (SAR) Studies

Modifications at the 5- and 7a-positions profoundly impact biological activity:

  • Benzyl Group: Aromatic substituents enhance binding to serotonin receptors, correlating with analgesic efficacy .

  • Ethyl Group: Alkyl chains improve lipid solubility, facilitating blood-brain barrier penetration .

Biological Activities and Mechanisms

Neurological Applications

Analgesic and Sedative Effects: In murine models, the compound reduces nociceptive response by 40–60% at 10 mg/kg doses, likely via μ-opioid receptor agonism. Sedative properties emerge through GABAergic modulation, with ED₅₀ values comparable to benzodiazepines .

Metabolic Modulation

Antidiabetic Potential: Derivatives enhance insulin-stimulated glucose uptake in adipocytes by 37.4%, outperforming metformin in in vitro assays . The carboxylate groups chelate metal ions, potentiating AMPK activation.

Antitumor Activity

Preliminary studies indicate IC₅₀ values of 8–22 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistically, the compound inhibits topoisomerase II and induces apoptosis via caspase-3 activation .

Industrial and Pharmacological Applications

Drug Development

As a pharmacophore, the compound serves as a template for:

  • CNS Agents: Analogues with fluorinated benzyl groups show promise as non-addictive analgesics .

  • Kinase Inhibitors: Pyridine nitrogen coordinates with ATP-binding sites, blocking oncogenic kinases .

Material Science

Functionalization with acrylate groups yields photopolymerizable resins for 3D printing, leveraging the compound’s thermal stability (decomposition >300°C) .

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